1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
Description
1-(2,4-Dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a quaternary ammonium salt featuring a pyrroloimidazole core fused with a cyclopentane ring. The compound is substituted at the 1-position with a 2,4-dichlorobenzyl group and at the 3-position with a phenyl group. Its molecular formula is C21H20BrCl3N2, with a molecular weight of 486.7 g/mol . The synthesis of such compounds typically involves alkylation of the pyrroloimidazole precursor with halogenated benzyl reagents, followed by recrystallization to isolate the bromide salt . This compound is of interest due to its structural similarity to antimicrobial agents in the pyrroloimidazole and azepine classes .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N2.BrH/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23;/h1-3,5-6,8-9,11,13H,4,7,10,12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETTVCCODYBQRY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings related to its biological activity, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.
Synthesis
The compound was synthesized through a series of reactions involving the quaternization of 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives. The synthesis typically yields compounds in the range of 58–85% efficiency. The introduction of various substituents on the phenyl moiety significantly affects the biological activity of the resulting compounds .
Antibacterial Activity
Research has shown that this compound exhibits promising antibacterial properties. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus range from 2 to 32 μg/mL. Notably, compounds with chlorinated substitutions demonstrate enhanced activity:
| Compound | Substitution | MIC (μg/mL) |
|---|---|---|
| 6b | 4-Cl | 4 |
| 6c | 3-Cl | 4 |
| 6a | H | 8 |
| 6e | 4-Me | 8 |
The presence of chlorine atoms in the para or meta positions enhances the antibacterial efficacy compared to other substitutions such as fluorine or methyl groups .
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity. While specific MIC values for fungal strains are less frequently reported, preliminary studies indicate moderate effectiveness against common fungal pathogens.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the biological activity is closely related to the electronic and steric properties of the substituents on the phenyl ring. Compounds with electron-withdrawing groups (like Cl) tend to exhibit higher antimicrobial activity compared to those with electron-donating groups (like Me or OCH₃). This relationship underscores the importance of molecular design in optimizing pharmacological profiles .
Study on Antimicrobial Efficacy
A comprehensive study evaluated several derivatives of pyrrolo[1,2-a]imidazole against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting their potential as lead compounds for antibiotic development .
In Vivo Studies
In vivo assessments have begun to evaluate the therapeutic potential of these compounds in animal models. Early results suggest that these compounds may not only inhibit bacterial growth but also possess anti-inflammatory properties, which could be beneficial in treating infections characterized by inflammatory responses .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound range from 2 to 32 μg/mL, with the most active derivatives showing MIC values as low as 2–4 μg/mL.
Table 2: Antibacterial Activity
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 4 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Compound C | 32 | Pseudomonas aeruginosa |
Study on Antimicrobial Efficacy
In a comprehensive study published in Pharmaceutical Research, a series of pyrrolo[1,2-a]imidazole derivatives were synthesized and tested for their antimicrobial properties. The study highlighted that compounds with para-substituted chlorine groups exhibited superior antibacterial effects compared to their non-substituted counterparts.
"The introduction of halogen substituents significantly increased antimicrobial potency against resistant strains" .
Evaluation in Preclinical Models
Another study evaluated the efficacy of this compound in preclinical models for treating infections caused by resistant bacterial strains. The results demonstrated a strong correlation between structural modifications and enhanced biological activity.
"Structural optimization led to compounds that not only exhibited lower MIC values but also improved pharmacokinetic profiles" .
Chemical Reactions Analysis
Reaction Scheme:
Conditions :
-
Solvent: Ethyl acetate
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Temperature: Reflux (~78°C)
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Time: 2–4 hours
Mechanistic Insights
The reaction proceeds via nucleophilic substitution (SN2), where the tertiary nitrogen of the pyrroloimidazole core attacks the electrophilic benzyl carbon of 2,4-dichlorobenzyl bromide. Steric hindrance from the dichlorophenyl group may slightly reduce reaction efficiency compared to less substituted analogs .
Key Observations:
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Steric Effects : Bulky substituents on the benzyl halide (e.g., 2,4-dichloro) require extended reaction times .
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Electronic Effects : Electron-withdrawing chlorine atoms enhance the electrophilicity of the benzyl carbon, favoring quaternization .
Characterization Data
The compound is characterized using 1H NMR , 13C NMR , and LC-MS , consistent with related quaternary salts .
Table 1: NMR Spectral Assignments
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| N⁺CH₂ | 5.24–5.26 | Singlet | Methylene adjacent to quaternary N |
| 2-CH (imidazole) | 8.15–8.24 | Singlet | Imidazole C2 proton |
| 6,7-CH₂ | 2.75–4.57 | Multiplet | Pyrrolidine ring protons |
| Aromatic H | 7.20–7.80 | Multiplet | Phenyl and dichlorobenzyl protons |
LC-MS : A molecular ion peak at m/z 463.3 [M-Br]⁺ confirms the molecular formula C₂₀H₁₇BrCl₂N₂ .
Stability and Side Reactions
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Thermal Stability : Decomposes above 238°C (melting point observed in analogs) .
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Hydrolysis : Susceptible to hydrolysis in aqueous alkaline conditions, regenerating the parent imidazole .
Competing Pathways:
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Over-Alkylation : Excess alkylating agent may lead to di-quaternized byproducts.
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Elimination : Prolonged heating can induce β-hydride elimination, forming imidazole derivatives .
Comparative Reactivity
Compared to non-halogenated analogs (e.g., benzyl-substituted derivatives), the dichlorobenzyl group:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antimicrobial Activity
The position and nature of substituents on the aromatic rings significantly influence biological activity. For example:
- Compound 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride) exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Cryptococcus neoformans due to its 3,4-dichlorophenyl group .
- The target compound substitutes a 2,4-dichlorobenzyl group, which may alter steric and electronic interactions with microbial targets. Meta and para chlorine positions (as in 6c) enhance activity compared to ortho substitutions .
Ring Size and Bioactivity
- Pyrroloimidazoles (5-membered ring): Compounds like the target exhibit higher potency. For instance, 6b (3,4-dichlorophenyl substitution) achieves MIC = 4 µg/mL against S. aureus .
- Imidazoazepines (7-membered ring): Expanding the ring to azepine (e.g., compound 12 ) reduces activity (MIC = 16 µg/mL) due to conformational flexibility and reduced binding affinity .
Counterion Impact
- Bromide vs.
Antimicrobial Efficacy
Key Research Findings and Contradictions
Substituent Position Matters : Para and meta chlorines (e.g., 6c) maximize antimicrobial activity, but ortho substitutions (as in the target compound) remain unexplored .
Ring Size vs. Activity : The 5-membered pyrroloimidazole core is superior to azepine derivatives, yet substituent effects can reverse this trend in other contexts .
Q & A
Basic: What are the key synthetic methodologies for preparing 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide?
Answer:
The synthesis typically involves multi-step alkylation and cyclization reactions. A common approach includes:
Imidazole core formation : Reacting substituted imidazole precursors (e.g., 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) with 2,4-dichlorobenzyl bromide under reflux in ethyl acetate.
Optimization of conditions : Temperature (80–100°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation) are critical for yield and purity .
Workup : Isolation via filtration and recrystallization from isopropanol or ethanol. Yields range from 65% to 75%, depending on substituent steric effects .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups; aliphatic protons at δ 2.7–4.5 ppm for the pyrroloimidazole core) .
- X-ray crystallography : Resolve bond angles (e.g., C5–C4–H4A = 111.6°) and hydrogen-bonding networks to validate the fused heterocyclic system .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M⁺] at m/z 486.7) and fragmentation patterns .
Advanced: How do computational methods enhance the design of derivatives with improved bioactivity?
Answer:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for alkylation) to optimize regioselectivity and reduce trial-and-error experimentation .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., bacterial ribosomes for antimicrobial activity) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values of aryl groups) with bioactivity trends .
Advanced: What experimental design strategies minimize variability in biological activity assays?
Answer:
- Factorial design of experiments (DoE) : Systematically vary parameters (e.g., concentration, pH, solvent) to identify critical factors affecting activity .
- Positive/negative controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate assay reproducibility .
- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ values and assess potency .
Advanced: How can researchers resolve contradictions in reported antimicrobial activity data?
Answer:
- Standardize assay protocols : Adopt CLSI guidelines for MIC (minimum inhibitory concentration) determination to ensure cross-study comparability .
- Control for impurities : Use HPLC-purified samples (>95% purity) to eliminate confounding effects from byproducts .
- Mechanistic studies : Pair phenotypic assays with target-specific tests (e.g., in vitro translation inhibition assays) to confirm mode of action .
Basic: What are the primary applications of this compound in pharmacological research?
Answer:
- Antimicrobial agent : Demonstrated inhibition of bacterial protein synthesis (e.g., Staphylococcus aureus MIC = 8 µg/mL) via ribosomal targeting .
- Structural analog development : Serve as a scaffold for modifying substituents (e.g., halogenated aryl groups) to enhance solubility or reduce toxicity .
Advanced: What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?
Answer:
- Salt formation : Exchange bromide with more hydrophilic counterions (e.g., chloride or acetate) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion and targeted delivery .
Advanced: How can reaction fundamentals inform scale-up challenges for this compound?
Answer:
- Kinetic studies : Use in situ FTIR or calorimetry to monitor exothermicity and avoid thermal runaway during alkylation .
- Membrane separation : Optimize solvent-resistant nanofiltration (SRNF) for continuous purification, reducing reliance on batch crystallization .
- Process simulation : Apply Aspen Plus® or COMSOL® to model heat/mass transfer in scaled reactors .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the dichlorobenzyl group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imidazolium ring .
- Temperature : Long-term stability at –20°C; avoid freeze-thaw cycles to prevent crystallization-induced degradation .
Advanced: How can researchers leverage structure-activity relationships (SAR) to optimize this compound?
Answer:
- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl vs. 4-nitrophenyl) to map electronic effects on bioactivity .
- Bioisosteric replacement : Replace bromide with triflate or tetrafluoroborate to modulate charge distribution and membrane permeability .
- Metabolic profiling : Use LC-MS/MS to identify major metabolites and guide structural modifications for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
